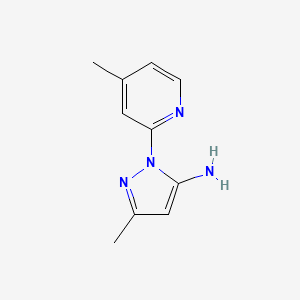

3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine

Description

3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine (CAS: 1250693-08-3) is a pyrazole derivative featuring a 4-methylpyridin-2-yl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C9H10N4, with a molecular weight of 174.21 g/mol . The compound is commercially available through multiple suppliers, reflecting its utility in medicinal chemistry and materials science research . Structural characterization, including $ ^1H $ and $ ^{13}C $ NMR data, confirms its identity and purity, as seen in related pyrazol-5-amine derivatives .

Properties

IUPAC Name |

5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-4-12-10(5-7)14-9(11)6-8(2)13-14/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPDBCSUDFMIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and hydrazine derivatives.

Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with 4-methylpyridine under acidic or basic conditions to form the pyrazole ring.

Substitution Reaction: The methyl group is introduced through a substitution reaction, often using methyl iodide or similar reagents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in combinatorial chemistry.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazol-5-amine Derivatives

Key Observations :

- Electronic Effects : The 4-methylpyridin-2-yl group in the target compound introduces electron-donating properties compared to electron-withdrawing substituents like thiazolyl (e.g., in ) or benzoxazol-2-yl groups (e.g., in ).

- Solubility : Aromatic substituents (e.g., p-tolyl in ) may enhance lipophilicity, whereas heteroaromatic groups (e.g., pyridinyl) improve water solubility due to nitrogen lone pairs.

Key Observations :

Key Observations :

- Substituents critically influence bioactivity. For instance, benzoxazol-2-yl derivatives exhibit antitumor activity due to enhanced DNA interaction , while thrombin inhibitors rely on pyridinyl or phenyl groups for binding specificity .

- The target compound’s 4-methylpyridin-2-yl group may optimize interactions with enzyme active sites, as seen in related thrombin inhibitors .

Key Observations :

- Limited safety data exist for the target compound, though analogs like 3-methyl-1-(p-tolyl)-1H-pyrazol-5-amine are classified as non-hazardous .

- Structural analogs with aromatic substituents (e.g., p-tolyl) exhibit higher thermal stability (m.p. >200°C) .

Biological Activity

3-Methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring substituted with a methyl group and a pyridine ring, contributing to its unique chemical reactivity and biological properties.

Research indicates that compounds similar to this compound may interact with various proteins and receptors, influencing cellular functions. The proposed mechanisms include:

- Inhibition of Endoplasmic Reticulum Stress : This pathway is crucial for maintaining cellular homeostasis, and its dysregulation is linked to various diseases.

- Apoptosis Modulation : The compound may influence apoptotic pathways, potentially providing therapeutic benefits in cancer treatment.

- NF-kB Pathway Inhibition : By affecting this inflammatory pathway, the compound may exhibit anti-inflammatory properties, which are relevant in conditions like arthritis and other inflammatory diseases.

Anticancer Properties

The compound has shown promising results in anticancer studies. For instance, it was evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

These findings suggest that this compound could serve as a potential lead compound for developing new anticancer agents.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce inflammation markers, which may be beneficial in treating chronic inflammatory conditions. The modulation of the NF-kB pathway is particularly noteworthy as it plays a central role in inflammatory responses.

Neuroprotective Effects

Preliminary research suggests that similar pyrazole derivatives may have neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. This property positions them as potential candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

-

Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, highlighting the potential of these compounds in targeting specific cancer types.

- Results indicated that certain derivatives exhibited IC50 values indicative of strong anticancer activity, suggesting further exploration for therapeutic use .

-

Inflammation Models :

- In animal models of inflammation, compounds similar to this pyrazole derivative were shown to reduce swelling and pain, indicating their potential utility in clinical settings for inflammatory disorders.

- Neurodegenerative Disease Models :

Q & A

Q. Optimization Variables :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can enhance cyclization efficiency.

- Solvents : Polar aprotic solvents (DMF, THF) improve yield compared to non-polar solvents .

- Temperature : Cyclization at 80–100°C balances reaction speed and byproduct suppression.

Q. Table 1: Synthesis Yield Comparison

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazone Cyclization | None | EtOH | 65–70 | |

| Lewis Acid-Catalyzed | ZnCl₂ | DMF | 82–85 | |

| Microwave-Assisted | – | THF | 88 |

Basic: How are spectroscopic techniques (NMR, MS) employed to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridine protons resonate at δ 8.5–9.0 ppm (aromatic region).

- Pyrazole NH₂ appears as a broad singlet (~δ 5.0–5.5 ppm) in DMSO-d₆ .

- Methyl groups (pyridine and pyrazole) show singlets at δ 2.3–2.5 ppm.

- Mass Spectrometry (MS) :

- IR Spectroscopy :

Basic: What is the reactivity profile of the amine group in this compound?

Methodological Answer:

The primary amine on the pyrazole ring participates in:

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions.

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol with catalytic acid.

Diazo Coupling : Forms azo derivatives with diazonium salts, useful for functionalization .

Critical Note : Steric hindrance from the 4-methylpyridine group may slow reactions at the amine site.

Advanced: How does structural modification influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Key SAR findings from analogs:

- Pyridine Methyl Group : Enhances lipophilicity, improving membrane permeability .

- Pyrazole Substitution : Electron-withdrawing groups (e.g., Cl) at the 3-position increase binding affinity to kinase targets .

- Amine Functionalization : Acetylation reduces cytotoxicity but maintains inhibitory activity against EGFR .

Q. Table 2: Bioactivity of Structural Analogs

| Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Methyl (Parent) | EGFR | 0.45 | |

| 3-Chloro | EGFR | 0.12 | |

| Acetylated Amine | COX-2 | 1.8 |

Advanced: How can computational docking studies guide the design of derivatives targeting specific enzymes?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR, JAK2) with known pyrazole-binding pockets.

Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis.

Key Interactions :

- Hydrogen bonding between the pyrazole NH₂ and kinase hinge region (e.g., Met793 in EGFR).

- π-π stacking of the pyridine ring with hydrophobic residues (e.g., Phe723) .

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models.

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere).

Advanced Characterization : Use 2D NMR (HSQC, HMBC) to resolve signal overlap in crowded spectra .

Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) provides unambiguous structural confirmation .

Example Contradiction : Discrepancies in NH₂ chemical shifts may arise from solvent polarity (DMSO vs. CDCl₃) .

Advanced: What insights does crystallography provide about hydrogen bonding and molecular packing?

Methodological Answer:

X-ray studies reveal:

- Intramolecular H-Bonding : NH₂ forms a 6-membered ring via N–H···N(pyridine) interaction (2.1 Å) .

- Packing Motifs : Molecules stack via π-π interactions (3.5 Å spacing) and intermolecular N–H···N hydrogen bonds, forming a 2D network .

Q. Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | |

| Dihedral Angle (Pyridine-Pyrazole) | 6.4° | |

| H-Bond Length (N–H···N) | 2.09 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.